5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid
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Overview
Description
5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by a bicyclic structure, which includes a fluorine atom and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid typically involves the fluorination of a bicyclic precursor followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the bicyclic structure. The carboxylation step can be achieved using carbon dioxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of 5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Azides, Nitriles
Scientific Research Applications
5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-viral drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chlorobicyclo[3.1.1]heptane-1-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Bromobicyclo[3.1.1]heptane-1-carboxylic acid: Similar to the chlorinated analog but with a bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-Fluorobicyclo[3.1.1]heptane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H11FO2 |
---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
5-fluorobicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-8-3-1-2-7(4-8,5-8)6(10)11/h1-5H2,(H,10,11) |
InChI Key |
MDYMHTVRUFSIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)F)C(=O)O |
Origin of Product |
United States |
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